
4-Chloro-2,5-dimethylpyridine 1-oxide
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Description
4-Chloro-2,5-dimethylpyridine 1-oxide is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.60 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Applications
4-Chloro-2,5-dimethylpyridine 1-oxide serves as an intermediate in the synthesis of several important pharmaceuticals. Notable applications include:
- Proton Pump Inhibitors : It is utilized in the synthesis of drugs like omeprazole, pantoprazole, rabeprazole, and lansoprazole. These medications are crucial for treating gastrointestinal disorders by inhibiting gastric acid secretion .
Case Study: Synthesis of Rabeprazole
A detailed synthetic pathway for rabeprazole involves using this compound as a precursor. The process typically includes a series of reactions where this compound is converted into more complex structures through alkylation and further functionalization steps .
Agrochemical Applications
The compound also shows potential in agrochemicals, particularly for its herbicidal properties. Its reactivity allows it to be integrated into formulations aimed at controlling unwanted vegetation, although specific formulations are still under research.
Biocatalytic Applications
Recent studies have explored the use of whole-cell biocatalysts, such as Burkholderia sp. MAK1, for the oxyfunctionalization of pyridine derivatives, including this compound. This method demonstrates how microbial systems can facilitate the transformation of this compound into valuable hydroxylated derivatives .
Data Table: Bioconversion Efficiency
Substrate | Conversion Rate (mg/g biomass/h) | Optimal Temperature (°C) |
---|---|---|
4-Chloropyridin-2-amine | 7.0 | 30 |
4-Chloropyridin-2-amines | ~97% after 6 hours | 30 |
This table illustrates the efficiency of biocatalytic processes involving this compound, highlighting its potential for sustainable chemical transformations.
Synthetic Versatility
The compound's structure allows it to undergo various chemical reactions:
- Nucleophilic Substitutions : The N-oxide group enhances its reactivity towards nucleophiles, making it a versatile building block in synthetic organic chemistry.
- Oxidation and Reduction Reactions : It can act as an oxidizing agent due to its N-oxide functionality, facilitating electron transfer processes critical in drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-2,5-dimethylpyridine 1-oxide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step processes, such as N-oxidation of pyridine derivatives followed by halogenation. For example, analogous compounds (e.g., 2-chloromethyl-3,5-dimethyl-4-methoxypyridine) are synthesized via N-oxidation using hydrogen peroxide in acetic acid, followed by nitration and nucleophilic substitution . Optimization strategies include:
- Temperature Control : Maintain 50–60°C during N-oxidation to prevent over-oxidation.
- Catalyst Selection : Use Lewis acids (e.g., FeCl₃) for regioselective chlorination.
- Purification : Employ column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the product.
Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., methyl groups at δ ~2.3 ppm, pyridine protons at δ ~8.0 ppm) .
- FT-IR : Verify N-oxide functionality via absorption bands at 1250–1300 cm⁻¹ (N→O stretch) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow hazard codes (e.g., H301/H311 for toxicity):
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use.
- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at 4°C to prevent degradation .
- Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration.
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The N-oxide group enhances electron density at the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) at the 4-chloro position. Steric hindrance from 2,5-dimethyl groups can be mitigated by:
- Catalyst Design : Use Pd(0)/Xantphos systems to activate the C–Cl bond.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates .
Q. What mechanistic insights explain the compound’s stability under varying environmental conditions (e.g., humidity, light)?
- Methodological Answer : Conduct accelerated stability studies:
- Photodegradation : Expose to UV light (λ = 365 nm) and monitor decomposition via LC-MS. The N-oxide group may form nitroso intermediates under prolonged irradiation .
- Hydrolytic Stability : Test in buffered solutions (pH 3–9) at 40°C. Chlorine at the 4-position is resistant to hydrolysis due to electron-withdrawing effects .
Q. Can computational models predict the compound’s interaction with biological targets (e.g., enzyme active sites)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) and DFT calculations:
- Docking : Use crystal structures of target enzymes (e.g., cytochrome P450) to assess binding affinity. The chloro and methyl groups may occupy hydrophobic pockets.
- DFT : Calculate Fukui indices to identify nucleophilic/electrophilic sites for reactivity prediction .
Q. How does the compound’s adsorption behavior on indoor surfaces impact its environmental persistence?
- Methodological Answer : Apply microspectroscopic techniques (e.g., ToF-SIMS) to study adsorption on silica or cellulose surfaces. Key factors include:
- Surface Charge : N-oxide’s polarity enhances adhesion to negatively charged surfaces.
- Humidity Effects : Water layers on surfaces may mediate hydrolysis pathways .
Properties
Molecular Formula |
C7H8ClNO |
---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
4-chloro-2,5-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H8ClNO/c1-5-4-9(10)6(2)3-7(5)8/h3-4H,1-2H3 |
InChI Key |
WKOZZJRWYNIQJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=[N+]1[O-])C)Cl |
Origin of Product |
United States |
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